molecular formula C30H18Br2N2O3 B13435597 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one

4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one

Cat. No.: B13435597
M. Wt: 614.3 g/mol
InChI Key: XYTDCDCYYMVHGT-UHFFFAOYSA-N
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Description

4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of bromobenzoyl groups and an indolo-benzazepinone core, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one include:

Compared to these compounds, 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is unique due to its specific structural features and the presence of multiple bromobenzoyl groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C30H18Br2N2O3

Molecular Weight

614.3 g/mol

IUPAC Name

4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one

InChI

InChI=1S/C30H18Br2N2O3/c31-19-11-7-16(8-12-19)28(35)22-5-1-3-18-15-24-25(30(37)34-26(18)22)21-4-2-6-23(27(21)33-24)29(36)17-9-13-20(32)14-10-17/h1-14,33H,15H2,(H,34,37)

InChI Key

XYTDCDCYYMVHGT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=C1NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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